molecular formula C5H9NO B587800 1-Methyl-2-pyrrolidinone-d3 CAS No. 933-86-8

1-Methyl-2-pyrrolidinone-d3

Cat. No. B587800
CAS RN: 933-86-8
M. Wt: 102.151
InChI Key: SECXISVLQFMRJM-FIBGUPNXSA-N
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Description

1-Methyl-2-pyrrolidinone-d3, also known as 1-Methylazacyclopentan-2-one-d3 or N-Methylpyrrolidone-d3, is a specific isotopically labeled compound . It is a colorless and odorless liquid with high solubility and volatility . It is combustible and can mix with water, alcohol, and ketone . This compound is often used in various scientific research and experiments due to its specific isotopic labeling . It has wide applications in chemical synthesis reactions, drug metabolism research, and nuclear magnetic resonance (NMR) spectroscopy analysis .


Synthesis Analysis

The synthesis of 1-Methyl-2-pyrrolidinone-d3 generally involves the method of isotopic substitution . In this process, hydrogen atoms are replaced by deuterium atoms through chemical reactions or synthetic pathways to prepare 1-Methyl-2-pyrrolidinone-d3 .


Molecular Structure Analysis

The molecular formula of 1-Methyl-2-pyrrolidinone-d3 is C5H6D3NO . The IUPAC Standard InChIKey is SECXISVLQFMRJM-UHFFFAOYSA-N . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Methyl-2-pyrrolidinone-d3 has a molecular weight of 102.149545334 . It is a combustible liquid and vapor . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Safety and Hazards

1-Methyl-2-pyrrolidinone-d3 is an organic liquid compound that requires careful handling due to its potential hazards . It is irritating and may cause damage to the eyes, skin, and respiratory system . Therefore, appropriate personal protective equipment such as gloves, protective eyewear, and face masks should be worn when handling this compound . It is also a flammable liquid and should be kept away from open flames or high temperatures . It should be stored in a cool, ventilated place, away from fire sources and oxidizers .

properties

IUPAC Name

1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXISVLQFMRJM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858081
Record name 1-(~2~H_3_)Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-pyrrolidinone-d3

CAS RN

933-86-8
Record name 1-(Methyl-d3)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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